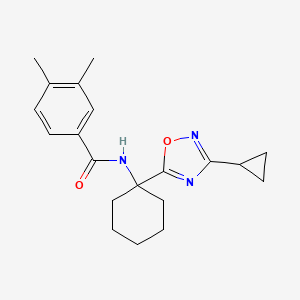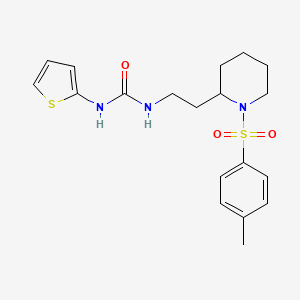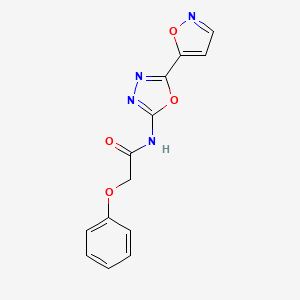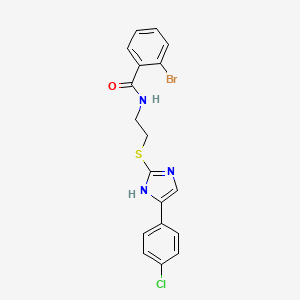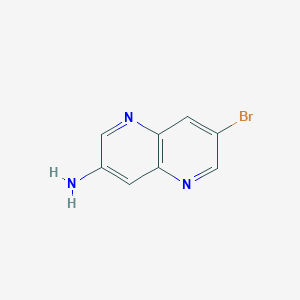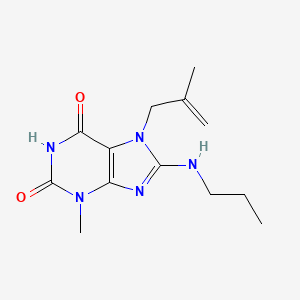![molecular formula C15H16N4O2S2 B2731663 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1202999-52-7](/img/structure/B2731663.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16N4O2S2 and its molecular weight is 348.44. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Pathways and Disposition
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, as a chemical entity, may not have directly been the focus of extensive published research. However, understanding the metabolic pathways and disposition of structurally related compounds provides insights into the potential scientific research applications of such compounds. For instance, the study of the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, offers a glimpse into the metabolic fate of compounds with complex structures in humans. The study revealed the principal route of metabolism was via oxidation, with significant elimination via feces, suggesting that compounds with similar structures might undergo extensive metabolism and could be explored for their metabolic profiles in therapeutic applications (Renzulli et al., 2011).
Analytical Detection in Biological Samples
The analytical detection and quantification of related thiadiazole compounds in biological samples underscore the importance of analytical chemistry in the development and monitoring of new therapeutic agents. For example, the identification and quantitative determination of carboxylic and mercapturic acid metabolites of etridiazole, a thiadiazole derivative, in the urine of rats and humans highlight the capabilities and requirements for sensitive analytical techniques to monitor exposure and metabolite profiles of novel compounds. These methodologies can be adapted to study N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, aiding in the understanding of its pharmacokinetics and potential therapeutic applications (Welie et al., 2005).
Potential for Investigating Receptor Binding and Neurological Effects
The study of synthetic cannabimimetics, such as 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4), and their urinary metabolites, offers an example of how novel compounds can be investigated for their receptor binding profiles and potential neurological effects. Similar research could be envisioned for N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, particularly in exploring its interactions with specific receptors and the implications for treating neurological disorders (Kavanagh et al., 2012).
Exploration in Environmental and Biological Monitoring
Parabens and their esters serve as a reminder of the relevance of chemical compounds in environmental and biological monitoring. Studies measuring the concentrations of parabens in human tissues, such as breast tissue, highlight the broader applications of chemical compounds in assessing exposure and potential health risks associated with consumer products. Similar methodologies could be employed to assess the environmental and biological presence of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, contributing to a better understanding of its safety profile and environmental impact (Barr et al., 2012).
特性
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-4-5-9-13(23-19-18-9)14(20)17-15-16-11-10(21-3)7-6-8(2)12(11)22-15/h6-7H,4-5H2,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXPOCSNXMYNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

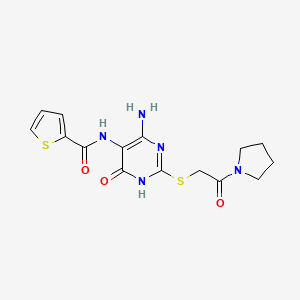
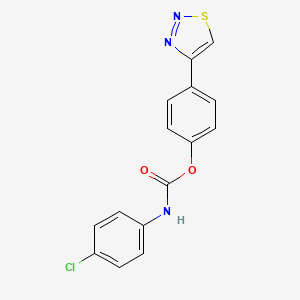
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2731584.png)
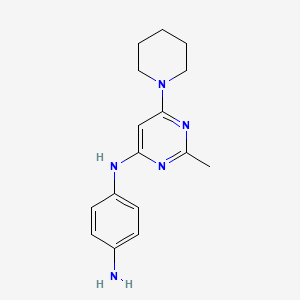
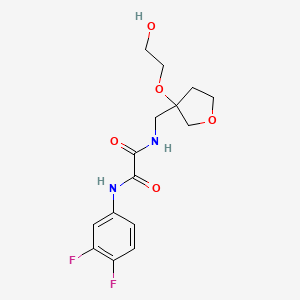
![2-(4-methylphenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2731589.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2731591.png)
